molecular formula C18H17N3O3 B7534185 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Cat. No. B7534185
M. Wt: 323.3 g/mol
InChI Key: ODWGKFDHYYSPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique chemical structure and properties, which make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to a decrease in the growth of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of this compound in lab experiments.

Future Directions

There are several future directions for research on 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. One area of interest is in the development of this compound as a potential cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, research could focus on the potential use of this compound in the treatment of inflammatory diseases such as arthritis. Finally, studies could explore the potential of this compound as a tool for studying specific biological processes, such as cell growth and apoptosis.

Synthesis Methods

The synthesis of 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves several steps. The starting material is 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, which is reacted with 4-formylbenzoic acid to form an intermediate compound. This intermediate is then reacted with methoxymethyl chloride and sodium hydride to yield the final product, 4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide.

Scientific Research Applications

4-(Methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several potential applications in scientific research. One of the main areas of interest is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-17(21-24-12)15-4-3-5-16(10-15)20-18(22)14-8-6-13(7-9-14)11-23-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGKFDHYYSPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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